molecular formula C25H23NO6 B12198848 (7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12198848
M. Wt: 433.5 g/mol
InChI Key: VTTBXPYVNMIJGU-NHDPSOOVSA-N
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Description

The compound (7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule characterized by its unique structure, which includes a benzylidene group, a furan ring, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazinone core, followed by the introduction of the furan-2-ylmethyl and 2,3-dimethoxybenzylidene groups. Key steps may include:

    Formation of the Benzoxazinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Furan-2-ylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction.

    Addition of the 2,3-Dimethoxybenzylidene Group: This can be accomplished through a condensation reaction, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzylidene group may produce benzyl derivatives.

Scientific Research Applications

(7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-7-(2,3-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one: stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

(7Z)-7-[(2,3-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C25H23NO6/c1-15-23-17(12-26(14-31-23)13-18-7-5-9-30-18)10-19-22(27)21(32-24(15)19)11-16-6-4-8-20(28-2)25(16)29-3/h4-11H,12-14H2,1-3H3/b21-11-

InChI Key

VTTBXPYVNMIJGU-NHDPSOOVSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)CN(CO2)CC5=CC=CO5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)CN(CO2)CC5=CC=CO5

Origin of Product

United States

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